molecular formula C20H20N2O3 B2653908 2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide CAS No. 903359-79-5

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide

Cat. No. B2653908
CAS RN: 903359-79-5
M. Wt: 336.391
InChI Key: KVKGWHMWRJPCLH-UHFFFAOYSA-N
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Description

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with existing medications. EMA401 is a non-opioid drug that has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Biological Evaluation

Design and Synthesis for Therapeutic Applications : Similar compounds have been synthesized and investigated for their analgesic, anti-inflammatory, and antimicrobial activities. For instance, quinazolinone derivatives demonstrate significant analgesic and anti-inflammatory properties, suggesting potential therapeutic applications in pain and inflammatory conditions (Alagarsamy et al., 2015). Another study focused on the synthesis of quinazolinone-based derivatives, highlighting their inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating potential use in cancer therapy (Riadi et al., 2021).

Antimicrobial and Antifungal Agents

Development of Antimicrobial Agents : Research on 1,3,4-oxadiazole compounds, which share a core structural similarity with the compound , showed antimicrobial and hemolytic activities. These compounds were effective against a range of microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Research

Investigations into Anticancer Properties : The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines revealed that some compounds exhibited moderate to high antitumor activities. This indicates the potential for developing new anticancer agents based on similar chemical frameworks (Fang et al., 2016).

Structural and Chemical Analysis

Chemical Structure and Reactivity Studies : The chemical structure and reactivity of similar compounds have been analyzed, providing a foundation for understanding the molecular interactions and properties of these molecules. For instance, studies on the crystal structure and Hirshfeld surface analysis offer insights into the molecular geometry and potential intermolecular interactions (Baba et al., 2019).

properties

IUPAC Name

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-22-12-11-15-16(20(22)24)8-6-10-18(15)25-13-19(23)21-17-9-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKGWHMWRJPCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(o-tolyl)acetamide

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